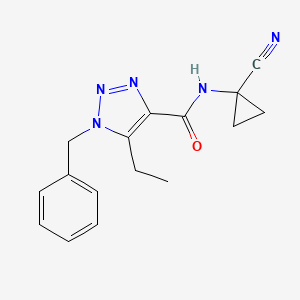

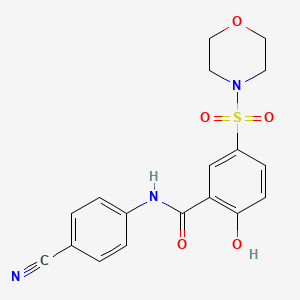

![molecular formula C17H10F2N2O2S B2985923 2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291857-40-3](/img/structure/B2985923.png)

2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which includes our compound of interest, involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular structure of “2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” is unique and allows for potential use in various fields such as drug discovery, molecular biology, and material science.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuro[3,2-d]pyrimidin-4(3H)-ones include aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the available resources.Scientific Research Applications

Synthesis and Anti-HIV Activity

Compounds structurally related to "2-[(3,5-difluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one" have been synthesized and evaluated for their anti-HIV-1 activity. For example, derivatives of pyrimidin-4(3H)-one have shown virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, highlighting their potential as antiviral agents (Novikov et al., 2004).

Antitumor Agents

Other research has focused on the synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential antifolate agents for cancer therapy. These compounds have been evaluated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, demonstrating significant antitumor activity in various cancer cell lines (Gangjee et al., 2007).

Antibacterial and Antifungal Activities

Novel benzothiazole pyrimidine derivatives have been synthesized and shown to exhibit excellent in vitro antibacterial and antifungal activities against a range of pathogens. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Maddila et al., 2016).

Nonlinear Optical Materials

Research into the synthesis and characterization of compounds with similar structural features has also explored their physical properties. For instance, studies on sulfadiazine-ortho-vanillin Schiff base have contributed to the understanding of non-covalent interactions and solvent-dependent nonlinear optical properties, which are relevant for the development of new materials for optical applications (Shahid et al., 2018).

Dual Inhibitors of DHFR and TS

Some compounds have been designed to target both dihydrofolate reductase and thymidylate synthase, showing promise as dual inhibitors with potential applications in cancer therapy and infectious diseases (Gangjee et al., 2008).

Safety and Hazards

The safety and hazards associated with “2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the available resources.

Future Directions

Benzofuro[3,2-d]pyrimidine derivatives, which includes our compound of interest, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities . They have been considered as bioisosters of quinazoline derivatives, such as the existing anticancer medicines gefitinib, erlotinib and tandutinib . This suggests that “2-(3,5-difluorobenzyl)sulfanylbenzofuro[3,2-d]pyrimidin-4(3H)-one” and similar compounds could have significant potential in future drug discovery efforts.

Properties

IUPAC Name |

2-[(3,5-difluorophenyl)methylsulfanyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2O2S/c18-10-5-9(6-11(19)7-10)8-24-17-20-14-12-3-1-2-4-13(12)23-15(14)16(22)21-17/h1-7H,8H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINAFVGBFSARRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)SCC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

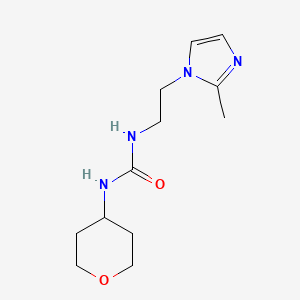

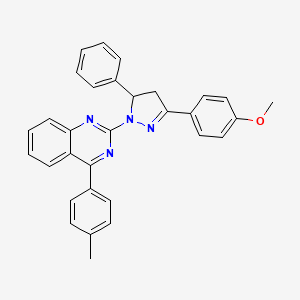

![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2985840.png)

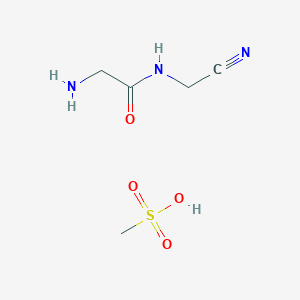

![(1R,2R)-1-(1,3-Benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B2985841.png)

![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2985846.png)

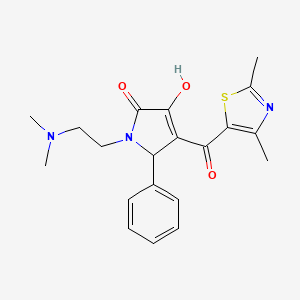

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2985847.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)

![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)

![methyl 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2985863.png)